5-Ethynyl-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

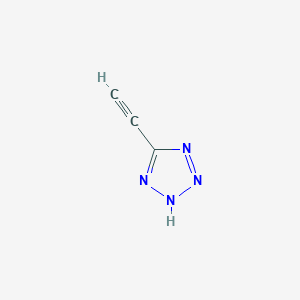

5-Ethynyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The ethynyl group attached at the 5-position of the tetrazole ring imparts unique chemical properties to this compound. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry, material science, and coordination chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-tetrazole typically involves the cycloaddition reaction of organic nitriles with sodium azide. One common method is the treatment of nitriles with sodium azide in the presence of a catalyst such as zinc salts or iodine. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This involves the reaction of polymer-supported triorganotin azide with organic nitriles in a packed bed reactor. This method is efficient, fast, and ensures low concentrations of tin residues in the final product .

化学反応の分析

General Reactivity of 5-Substituted 1H-Tetrazoles

The tetrazole ring exhibits aromaticity and participates in cycloaddition, alkylation, and metal coordination reactions. The ethynyl group at the 5-position introduces additional reactivity due to its sp-hybridized carbon and potential for click chemistry (e.g., azide-alkyne cycloaddition).

Key Observations from Analogous Systems:

-

Cycloaddition Reactions :

-

Acid-Base Properties :

Synthetic Approaches to 5-Substituted 1H-Tetrazoles

While no methods for 5-ethynyl-1H-tetrazole were reported, the following strategies are applicable to related systems:

Challenges and Considerations

-

Stability : Ethynyl groups are prone to polymerization under acidic or high-temperature conditions . This necessitates mild reaction protocols (e.g., RT, neutral solvents).

-

Catalyst Compatibility : Heterogeneous catalysts (e.g., Amberlyst-15, silica-supported acids) are preferred for easy separation and recyclability .

Research Gaps and Recommendations

-

Direct studies on this compound are absent in the provided literature. Prioritize experimental validation of:

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

5-Ethynyl-1H-tetrazole derivatives have been extensively studied for their antimicrobial properties. Various synthesized compounds exhibit significant antibacterial and antifungal activity. For example, a series of 5-substituted tetrazoles demonstrated effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds showing better activity than standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|---|

| A | E. coli | 20 | Ampicillin (18 mm) |

| B | S. aureus | 22 | Ciprofloxacin (21 mm) |

| C | Pseudomonas aeruginosa | 18 | Fluconazole (17 mm) |

Analgesic Properties

Recent studies have also highlighted the analgesic potential of certain this compound derivatives. For instance, compounds synthesized with this moiety exhibited promising results in pain relief assays, comparable to established analgesics such as ibuprofen .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, enhancing the properties of the resulting materials. The compound's ability to coordinate with metals has led to its use in developing catalysts and sensors .

Table 2: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis in organic reactions |

| Ag(I) | Moderate | Sensor development |

| Ni(II) | High | Electrocatalysis |

Materials Science

In materials science, this compound is utilized in the synthesis of energetic materials due to its high nitrogen content. It has been incorporated into formulations for explosives and propellants, where its stability and energy output are critical factors .

Case Study: Explosive Formulations

A study on the incorporation of this compound into explosive formulations revealed that it significantly enhances the performance metrics, such as detonation velocity and stability under varying conditions. This makes it a valuable component in developing safer and more efficient explosives.

作用機序

The mechanism of action of 5-Ethynyl-1H-tetrazole and its derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance, tetrazole-containing drugs can inhibit enzymes like cytochrome P450, affecting metabolic pathways. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biological molecules, enhancing their pharmacological effects .

類似化合物との比較

- 5-Phenyltetrazole

- 5-Methyltetrazole

- 5-Aminotetrazole

Comparison: 5-Ethynyl-1H-tetrazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and stability compared to other 5-substituted tetrazoles. For example, 5-Phenyltetrazole has a phenyl group, making it more hydrophobic and less reactive in certain conditions. The ethynyl group in this compound allows for additional functionalization and diverse chemical transformations .

生物活性

5-Ethynyl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound belongs to the class of tetrazole compounds, which are recognized for their pharmacological versatility. The presence of the ethynyl group enhances its reactivity and stability compared to other tetrazoles, making it a valuable scaffold for drug development .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It can inhibit cytochrome P450 enzymes, affecting metabolic pathways.

- Metal Ion Interaction : The nitrogen atoms in the tetrazole ring facilitate strong interactions with metal ions, enhancing pharmacological effects.

- Receptor Binding : The compound's structure allows it to act as a bioisostere for carboxylic acids, potentially increasing binding affinity at receptor sites due to its ability to act as a hydrogen bond acceptor .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. A study found that certain derivatives showed inhibitory effects against various bacterial strains, including Bacillus cereus and Escherichia coli, as well as antifungal activity against Aspergillus flavus .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, compounds derived from it were tested against epidermoid carcinoma (A431) and colon cancer cell lines, showing promising results in inhibiting cell proliferation. The binding energy interactions with the CSNK2A1 enzyme were also highlighted, suggesting potential for targeted cancer therapies .

Synthesis and Testing

Several studies have focused on the synthesis of this compound derivatives and their biological evaluations:

- Synthesis Methods : Efficient synthetic routes have been developed using [3+2] cycloaddition reactions between nitriles and sodium azide, yielding high product yields (80–100%) under optimized conditions .

- Biological Testing : A recent study screened various tetrazole derivatives for in vitro cytotoxicity against cancer cell lines. Compounds demonstrated varying degrees of inhibition correlated with their structural features, particularly the presence of the tetrazole ring .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other 5-substituted tetrazoles:

| Compound | Structure Type | Biological Activity | Stability |

|---|---|---|---|

| This compound | Ethynyl group | Strong antibacterial & antifungal activity; anticancer potential | High |

| 5-Phenyltetrazole | Phenyl group | Moderate antibacterial activity | Moderate |

| 5-Methyltetrazole | Methyl group | Limited activity | Low |

The ethynyl substitution provides enhanced reactivity and a broader range of potential modifications compared to other substituents like phenyl or methyl groups .

特性

IUPAC Name |

5-ethynyl-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWVWLGMJTSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。